4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine
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Overview
Description
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine is a synthetic compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features two piperidine rings, each substituted with ethyl, methyl, and methylpiperidinyl groups, making it a highly substituted derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine typically involves multi-step organic reactions. One common approach is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The process involves the following steps:
Formation of the piperidine ring: Starting from pyridine, the ring is hydrogenated to form piperidine.
Substitution reactions: The piperidine ring undergoes substitution reactions to introduce ethyl, methyl, and methylpiperidinyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, piperidine derivatives have been shown to inhibit tubulin polymerization, affecting cell division .
Comparison with Similar Compounds
Similar Compounds
4-methylpiperidine: A simpler derivative used in peptide synthesis.
N-methylpiperidine: Utilized in C-H bond activation and synthesis of antibacterial agents.
4-piperidinemethanol: Employed in the synthesis of dendrimers and other complex molecules.
Uniqueness
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine stands out due to its highly substituted structure, which can impart unique biological and chemical properties. Its dual piperidine rings and multiple substituents make it a versatile compound for various applications.
Properties
Molecular Formula |
C14H28N2 |
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Molecular Weight |
224.39 g/mol |
IUPAC Name |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
InChI |
InChI=1S/C14H28N2/c1-4-14(3)7-9-16(10-8-14)13-6-5-12(2)15-11-13/h12-13,15H,4-11H2,1-3H3 |
InChI Key |
IFIMIMMTABPJNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)C2CCC(NC2)C)C |
Origin of Product |
United States |
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